molecular formula C11H17N3O3 B2680414 Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229261-01-0

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B2680414
CAS RN: 2229261-01-0
M. Wt: 239.275
InChI Key: FLISCONFFHYDFY-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound with a unique structural composition . It holds immense potential and can be employed in various studies for innovative advancements.


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes are based on a Lewis acid-catalyzed [2+2] photocycloaddition . This process embraces a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones .

Scientific Research Applications

Synthesis and Antimalarial Activities

Research has explored the synthesis of derivatives from similar bicyclic compounds for potential antimalarial activities. For example, derivatives with varying side chains have been evaluated for their in vitro activity against P. falciparum and antimycobacterium, demonstrating the potential of such compounds in developing new antimalarial agents (Nongpanga Ningsanont et al., 2003).

Chemical Rearrangements and Synthesis of Pyrroles

Another study focused on the acid-catalyzed double rearrangement leading to the synthesis of pentasubstituted pyrroles, indicating the utility of related bicyclic compounds in organic synthesis to achieve complex molecular architectures (A. Dehnel & J. Kanabus‐kaminska, 1987).

Aza-Diels-Alder Reactions in Aqueous Solution

Derivatives of methyl and ethyl azabicyclo compounds have been synthesized through Aza-Diels-Alder reactions, highlighting the role of such compounds in asymmetric synthesis and the creation of bicyclic amino acid derivatives, which are crucial for developing new pharmaceuticals (H. Waldmann & M. Braun, 1991).

Formation and Reactions of Penam Analogue

Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, a penam analogue, has been synthesized to explore its reactions with nucleophilic reagents. This research provides insights into β-lactam ring cleavage and the synthesis of dilactones, contributing to the development of new antibiotics (B. Golding & D. Hall, 1975).

Acid-Catalyzed Rearrangement and Total Synthesis of Aminosugars

Studies have also focused on the acid-catalyzed rearrangement of azidoformate-added compounds to synthesize protected amines and derivatives, paving the way for the total synthesis of aminosugars. Such research underscores the versatility of bicyclic compounds in synthesizing complex molecules for potential therapeutic use (C. Nativi, J. Reymond, & P. Vogel, 1989).

Mechanism of Action

properties

IUPAC Name

ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-16-8(15)11-5-10(6-11,7-13-14-12)17-9(11,2)3/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISCONFFHYDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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